molecular formula C17H14N4O5S B2526217 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 941888-34-2

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2526217
CAS No.: 941888-34-2
M. Wt: 386.38
InChI Key: WFXKFOCQEOVXEL-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a nitrobenzenesulfonamide group, and a phenyl ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated pyridazinone.

    Introduction of the Nitrobenzenesulfonamide Group: The nitrobenzenesulfonamide group can be attached through a nucleophilic substitution reaction, where a sulfonamide derivative reacts with a nitrobenzene derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone core, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific combination of functional groups makes it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-20-17(22)10-9-14(18-20)12-5-4-6-13(11-12)19-27(25,26)16-8-3-2-7-15(16)21(23)24/h2-11,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXKFOCQEOVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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